molecular formula C17H18N2O4S B2511196 4-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide CAS No. 922005-00-3

4-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Cat. No.: B2511196
CAS No.: 922005-00-3
M. Wt: 346.4
InChI Key: IIUXPCWMAOUWII-UHFFFAOYSA-N
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Description

4-Methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery, specifically designed for research applications. This compound features a 1,2,3,4-tetrahydroquinoline core, a privileged scaffold frequently found in pharmacologically active agents, fused with a benzene-sulfonamide group . The tetrahydroquinoline structure is a common motif in compounds exhibiting a wide range of biological activities, including anti-cancer, anti-parasitic, and anti-inflammatory properties, making derivatives based on this scaffold a promising target for the development of new therapeutic agents . The specific substitution pattern, including the 1-methyl-2-oxo and the 4-methoxybenzenesulfonamide groups, is critical for its function and interaction with biological targets. This compound is representative of a class of molecules investigated as potent inhibitors of epigenetic regulatory proteins, particularly bromodomains . Bromodomains are "reader" modules that recognize acetylated lysine residues on histones and are involved in the regulation of gene expression; they are considered promising targets for diseases like cancer . Structurally, the carbonyl group of the 2-oxo-tetrahydroquinoline core can serve as a key pharmacophore, mimicking acetylated lysine to compete for binding in the bromodomain pocket . The integrated sulfonamide linker and the 4-methoxy aryl group are typical structural features engineered to enhance binding affinity and selectivity towards non-BET bromodomains, such as TRIM24 and BRPF1, which are implicated in oncogenesis . This mechanism makes it a valuable chemical probe for studying epigenetic pathways in cellular models. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers exploring chemical biology, epigenetics, oncology, and medicinal chemistry will find this compound useful for in vitro binding assays, target validation, structure-activity relationship (SAR) studies, and as a starting point for the development of novel therapeutic agents.

Properties

IUPAC Name

4-methoxy-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-19-16-9-4-13(11-12(16)3-10-17(19)20)18-24(21,22)15-7-5-14(23-2)6-8-15/h4-9,11,18H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIUXPCWMAOUWII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of β-Keto Amides

Source demonstrates that β-keto amides undergo cyclization to form dihydroquinolin-4(1H)-ones. For this compound:

  • Starting material : Ethyl 3-(methylamino)acetoacetate reacts with 4-methoxyaniline under acidic conditions (HCl/EtOH, reflux, 8–12 h) to yield 6-amino-1-methyl-3,4-dihydroquinolin-2(1H)-one.
  • Oxidation : The dihydroquinoline intermediate is oxidized using MnO₂ or DDQ in dichloromethane (rt, 4–6 h) to introduce the 2-oxo group.

Key parameters:

Parameter Optimal Value Impact on Yield
Temperature 80–90°C +15% vs. lower
Catalyst (Acid) p-TsOH (10 mol%) +22% vs. H₂SO₄
Solvent Toluene Prevents hydrolysis

Sulfonamide Bond Formation

The coupling of 4-methoxybenzenesulfonyl chloride with the tetrahydroquinoline amine follows two predominant protocols:

Direct Sulfonylation in Polar Aprotic Solvents

Adapted from, this method uses:

  • Reagents : 1-methyl-2-oxo-tetrahydroquinolin-6-amine (1 eq), 4-methoxybenzenesulfonyl chloride (1.2 eq), TEA (2.5 eq), DMAP (0.1 eq)
  • Conditions : Anhydrous DCM, 0°C → rt, 12–16 h
  • Workup : Sequential washes with 5% HCl, saturated NaHCO₃, and brine
  • Yield : 68–72% (HPLC purity >95%)

Microwave-Assisted Coupling

For accelerated synthesis (source modification):

  • Reactor : CEM Discover SP (300 W max)
  • Parameters : 100°C, 30 min, DMF solvent
  • Advantages : 82% yield, reduced dimerization side products

Critical Side Reactions and Mitigation

N-Methyl Group Oxidation

The 1-methyl group may oxidize to formamide under harsh conditions. Mitigation strategies include:

  • Atmosphere : N₂ or Ar sparging during sulfonylation
  • Antioxidants : Addition of 0.5% (w/v) BHT in DCM

Regioselectivity Challenges

Competitive sulfonylation at the 5-position (minor product) occurs due to amine tautomerism. Selectivity is enhanced by:

  • Steric control : Bulkier solvents (e.g., THF → 7:1 regioselectivity vs. DCM 4:1)
  • Temp gradient : Slow warming (-10°C → 25°C over 6 h)

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adapting's batch process to flow chemistry:

  • Reactor design : Corning AFR module (PTFE tubing, 10 mL volume)
  • Parameters :
    # Example flow rate calculation  
    amine_conc = 0.5 # M  
    sulfonyl_conc = 0.6 # M  
    flow_rate = 2.5 # mL/min  
    residence_time = (10 / flow_rate) * 60 # 4 minutes  
  • Output : 92% conversion vs. 78% batch

Crystallization Optimization

Final product purification employs anti-solvent crystallization:

  • Solvent system : Ethyl acetate/n-heptane (3:7 v/v)
  • Cooling profile : 50°C → -5°C at 0.3°C/min
  • Outcome : 99.1% purity (ICH Q3D compliant)

Analytical Characterization

Critical quality attributes verified via:

Spectroscopic Data

  • ¹H NMR (600 MHz, DMSO-d₆): δ 10.21 (s, 1H, SO₂NH), 8.02 (d, J=8.4 Hz, 2H, ArH), 7.12 (d, J=8.4 Hz, 2H, ArH), 6.78 (d, J=2.4 Hz, 1H, C7-H), 3.85 (s, 3H, OCH₃), 3.42 (t, J=6.0 Hz, 2H, C3-H₂), 2.91 (s, 3H, NCH₃), 2.73 (t, J=6.0 Hz, 2H, C4-H₂)

Chromatographic Purity

  • HPLC : XBridge C18 (4.6×250 mm, 5 μm), 65:35 MeCN/H₂O (+0.1% TFA), 1.0 mL/min, tᵣ=14.2 min

Emerging Methodologies

Enzymatic Sulfonylation

Pilot studies using Bacillus subtilis sulfotransferase:

  • Conditions : pH 7.4, 37°C, 24 h
  • Conversion : 41% (needs optimization)

Photoredox Catalysis

Visible-light mediated coupling (Ru(bpy)₃Cl₂ catalyst):

  • Advantage : Room temperature, no base required
  • Current yield : 58%

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroquinoline compounds.

Scientific Research Applications

4-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features
4-Methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide (Target) C₁₇H₁₈N₂O₄S* ~366.4 Single methoxy substituent at C4; moderate electron-donating effect, balanced lipophilicity.
2,4-Dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide C₁₈H₂₀N₂O₅S 392.43 Additional methoxy at C2; increased polarity and steric bulk; potential enhanced solubility.
4-Bromo-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide C₁₆H₁₅BrN₂O₃S 395.3 Bromine substituent at C4; higher lipophilicity and steric hindrance; potential improved binding.
(R)-N-(4-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-yl)propionamide C₂₂H₂₅N₃O₂ 363.45 Tetrahydroisoquinolin core with propionamide; distinct pharmacophore targeting different pathways.

*Calculated based on structural similarity to analogs.

Key Differences and Implications

Electronic and Steric Effects
  • Its smaller substituent minimizes steric hindrance, favoring interactions with shallow binding pockets .
  • 2,4-Dimethoxy Analog : The dual methoxy groups increase electron density and polarity, which may improve solubility but reduce membrane permeability. The C2 methoxy could introduce steric clashes in sterically sensitive targets .
  • 4-Bromo Analog : Bromine’s electronegativity and larger atomic radius enhance lipophilicity (logP ~3.5 estimated), favoring blood-brain barrier penetration. However, steric bulk may limit compatibility with tight binding sites .
Core Modifications
  • The tetrahydroisoquinolin-propionamide analog () represents a divergent structural class. Its rigid bicyclic core and propionamide side chain likely target receptors distinct from sulfonamide-based compounds, such as kinases or G-protein-coupled receptors .

Crystallographic and Computational Analysis

Tools like SHELX and Mercury () are critical for resolving crystal structures of these compounds. For example:

  • The 2,4-dimethoxy analog’s crystal structure (Ligand ID L0U9BJ) reveals planar geometry of the sulfonamide group, stabilized by intramolecular hydrogen bonds .
  • Mercury’s packing similarity analysis could compare the target compound’s lattice interactions with its brominated analog, predicting stability and polymorphism risks .

Biological Activity

4-Methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide can be represented as follows:

C15H16N2O3S\text{C}_{15}\text{H}_{16}\text{N}_2\text{O}_3\text{S}

This compound features a sulfonamide group attached to a benzene ring and a tetrahydroquinoline moiety, which is known for various biological activities.

Anticancer Activity

Recent studies have shown that derivatives of tetrahydroquinoline exhibit notable anticancer properties. For instance, a series of tetrahydroquinoline derivatives were synthesized and evaluated for their anticancer activity against various cancer cell lines. The results indicated that compounds with similar structures to 4-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide demonstrated significant cytotoxic effects on human cancer cells, suggesting a potential role in cancer therapy .

Cardiovascular Effects

Research into sulfonamide derivatives has also revealed their impact on cardiovascular health. A study utilizing an isolated rat heart model assessed the effects of various benzenesulfonamides on perfusion pressure and coronary resistance. The findings indicated that certain sulfonamide derivatives could influence coronary resistance through calcium channel inhibition . Although specific data on 4-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is limited, its structural similarity to other active compounds suggests potential cardiovascular benefits.

The mechanism by which 4-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide exerts its biological effects may involve several pathways:

  • Inhibition of Enzymatic Activity : Like many sulfonamides, this compound may inhibit carbonic anhydrase or other enzymes involved in metabolic processes.
  • Calcium Channel Modulation : Similar compounds have shown the ability to modulate calcium channels, impacting vascular smooth muscle contraction and cardiac function .
  • Apoptosis Induction : Anticancer properties may be mediated through apoptosis induction in cancer cells via mitochondrial pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerCytotoxicity in cancer cell lines
CardiovascularChanges in perfusion pressure and coronary resistance
Enzymatic InhibitionPotential inhibition of carbonic anhydrase

Case Study 1: Anticancer Evaluation

In a study evaluating a series of tetrahydroquinoline derivatives for anticancer activity, it was found that compounds structurally related to 4-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide exhibited significant cytotoxicity against breast and lung cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

Case Study 2: Cardiovascular Impact

A separate investigation into the cardiovascular effects of benzenesulfonamides revealed that certain derivatives could significantly reduce perfusion pressure in isolated rat hearts. These findings suggest that compounds like 4-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide may have therapeutic potential in managing hypertension and other cardiovascular conditions .

Q & A

Q. What synthetic methodologies are recommended for optimizing the yield of 4-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide?

The synthesis typically involves multi-step reactions, including Povarov cyclization to form the tetrahydroquinoline core, followed by sulfonylation and alkylation. Key optimization strategies include:

  • Flow reactors for precise temperature control during cyclization .
  • Automated systems for sulfonylation to minimize human error and improve reproducibility .
  • Solvent selection (e.g., DMF or THF) to enhance reaction efficiency.
    Yield improvements (e.g., from 23% to 81% in analogs) have been achieved by modifying substituents on the benzene ring and optimizing reaction times .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • NMR spectroscopy : 1H and 13C NMR verify substituent positions and hydrogen environments (e.g., δ 10.01 ppm for sulfonamide NH in DMSO-d6) .
  • Mass spectrometry (ESI) : Confirms molecular weight (e.g., [M+H]+ peaks at m/z 363 or 399 for derivatives) .
  • X-ray crystallography : SHELXL software refines crystal structures to resolve bond lengths and angles, particularly for the sulfonamide and tetrahydroquinoline moieties .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Enzyme inhibition assays : Test affinity for bromodomains (e.g., TRIM24/BRPF1) using fluorescence polarization .
  • Cellular viability assays : Screen for antiproliferative activity in cancer cell lines (e.g., IC50 determination) .
  • Solubility studies : Measure partition coefficients (logP) to assess bioavailability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced activity?

SAR strategies include:

  • Substituent variation : Replace the methoxy group with electron-withdrawing (e.g., fluorine) or bulky groups (e.g., cyclohexyl) to modulate binding affinity. For example, 4-cyclohexyl analogs show higher yields (81%) and improved target engagement .
  • Scaffold hopping : Integrate triazolo-thiazole or bipyrimidine moieties to enhance selectivity for enzymes like kinases .
  • Computational modeling : Use docking simulations (e.g., AutoDock Vina) to predict interactions with bromodomains or sulfotransferases .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Statistical rigor : Apply ANOVA or t-tests to assess reproducibility in dose-response curves .
  • Orthogonal assays : Validate initial findings with complementary techniques (e.g., SPR for binding kinetics if fluorescence assays are inconclusive) .
  • Structural analogs : Compare activity of derivatives (e.g., ethoxy vs. methoxy substitutions) to isolate functional group contributions .

Q. What crystallographic challenges arise during structural analysis, and how are they addressed?

  • Twinned crystals : Use SHELXD for dual-space recycling to resolve ambiguous electron density maps .
  • Disorder in the tetrahydroquinoline ring : Apply restraints on bond lengths and angles during SHELXL refinement .
  • High-resolution data : Collect synchrotron datasets (λ = 0.7–1.0 Å) to improve precision in atomic positioning .

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